molecular formula C18H27ClO7 B15183748 Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester CAS No. 104133-06-4

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester

Cat. No.: B15183748
CAS No.: 104133-06-4
M. Wt: 390.9 g/mol
InChI Key: WFXVBQAUQXUNLT-UHFFFAOYSA-N
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Description

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound. It is characterized by the presence of a propanoic acid moiety linked to a chlorinated methylphenoxy group and a long chain of ethoxy units terminated by a hydroxy group. This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester can undergo several types of chemical reactions including:

    Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated phenoxy group and the long ethoxy chain may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)propanoic acid: Lacks the long ethoxy chain.

    2-(4-chloro-2-methylphenoxy)ethyl ester: Shorter ethoxy chain.

    2-(4-chloro-2-methylphenoxy)butyl ester: Different alkyl chain length.

Uniqueness

Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long ethoxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

104133-06-4

Molecular Formula

C18H27ClO7

Molecular Weight

390.9 g/mol

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C18H27ClO7/c1-14-13-16(19)3-4-17(14)26-15(2)18(21)25-12-11-24-10-9-23-8-7-22-6-5-20/h3-4,13,15,20H,5-12H2,1-2H3

InChI Key

WFXVBQAUQXUNLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCOCCOCCOCCO

Origin of Product

United States

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